Thulium carbonate hydrate

説明

特性

IUPAC Name |

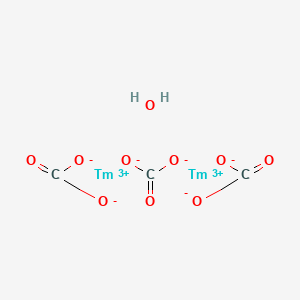

thulium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Tm/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOSHJIOLRHSGW-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Tm+3].[Tm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Tm2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648489 | |

| Record name | Thulium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87198-17-2 | |

| Record name | Thulium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thulium(III) carbonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thulium Carbonate Hydrate

Reaction of Thulium Salts with Carbonate Sources

The synthesis of thulium carbonate hydrate (B1144303) can be achieved by reacting aqueous solutions of thulium salts, such as thulium nitrate or thulium chloride, with various carbonate sources. Commonly used carbonate sources include sodium carbonate, and ammonium carbonate google.com. The general reaction involves the double displacement of ions in the solution, leading to the formation of the insoluble thulium carbonate hydrate, which then precipitates out. For instance, the reaction between thulium chloride and sodium carbonate can be represented as:

2TmCl₃(aq) + 3Na₂CO₃(aq) + xH₂O(l) → Tm₂(CO₃)₃·xH₂O(s) + 6NaCl(aq)

Similarly, ammonium carbonate can be utilized as the precipitating agent google.com. The choice of the carbonate source can influence the characteristics of the final product.

Optimization of Reaction Conditions for Precipitation Yield and Purity

To maximize the yield and purity of the precipitated this compound, several reaction conditions must be carefully controlled. Key parameters include pH, temperature, reactant concentrations, and stirring speed ustb.edu.cnresearchgate.net.

pH: The pH of the reaction mixture is a critical factor. Optimal precipitation of rare earth carbonates, including thulium carbonate, is generally achieved within a pH range of 6 to 8 mdpi.com. Maintaining the pH within this range ensures the complete precipitation of the carbonate while minimizing the formation of soluble bicarbonate species or basic carbonates, which can occur at higher pH levels.

Temperature: Temperature influences both the solubility of the product and the kinetics of the reaction. Precipitation of rare earth carbonates is often carried out at elevated temperatures, typically between 40°C and 70°C, to promote the growth of larger, more easily filterable crystals ustb.edu.cn. For instance, better precipitation of rare earth carbonates with sodium carbonate was achieved at 60°C compared to 20°C epa.gov.

Reactant Concentration and Ratio: The concentrations of the thulium salt and the carbonate source, as well as their molar ratio, directly impact the supersaturation of the solution, which in turn affects nucleation and crystal growth. A stoichiometric or slight excess of the carbonate source is typically used to ensure complete precipitation of the thulium ions epa.gov.

Stirring Speed: Adequate agitation, often in the range of 300–500 rpm, is necessary to ensure homogeneity of the reaction mixture and to facilitate the formation of uniform crystals ustb.edu.cn.

Table 1: Optimized Conditions for Rare Earth Carbonate Precipitation

| Parameter | Optimal Range | Reference |

|---|---|---|

| pH | 6 - 8 | mdpi.com |

| Temperature | 40°C - 70°C | ustb.edu.cn |

| Stirring Speed | 300 - 500 rpm | ustb.edu.cn |

Control of Precipitate Morphology and Particle Size

The morphology and particle size of the precipitated this compound are crucial for its subsequent applications and can be controlled by manipulating the precipitation conditions. The goal is often to produce crystalline material with a larger particle size, which improves filterability and reduces impurities ustb.edu.cn.

Factors influencing morphology and particle size include:

Rate of Addition of Precipitant: A slow, controlled addition of the carbonate solution to the thulium salt solution helps to maintain a low level of supersaturation, favoring crystal growth over nucleation and resulting in larger particles ustb.edu.cn.

Aging of the Precipitate: Allowing the precipitate to age in the mother liquor, a process referred to as "laying overnight," can promote the growth of larger crystals through Ostwald ripening ustb.edu.cn.

Use of Crystal Seeds: The introduction of seed crystals can provide nucleation sites, encouraging the growth of larger particles and a more uniform particle size distribution ustb.edu.cn.

Presence of Additives: The presence of certain ions or organic molecules can influence the crystal habit and size. For example, the morphology of precipitated calcium carbonate can be controlled by the presence of different hydroxide additives researchgate.net.

Research on other rare earth carbonates has shown that controlling these parameters can lead to particle sizes in the range of 50–200 µm ustb.edu.cn.

Structural Elucidation and Crystallographic Characterization of Thulium Carbonate Hydrate

Determination of Crystal Systems and Space Groups

Thulium carbonate hydrate (B1144303) is a member of the tengerite-type series of rare earth carbonates. mdpi.com This structural classification encompasses the hydrated normal carbonates of the middle to heavy rare earth elements. The crystal system for these tengerite-type compounds has been identified as orthorhombic. mdpi.comacs.org

While the orthorhombic system is well-established for this series, there has been some ambiguity in the literature regarding the specific space group. For tengerite-(Y), which is isostructural with thulium carbonate hydrate, the space group has been reported as Pnnm. acs.org However, a redefinition of tengerite-(Y) based on a hydrothermally synthesized single crystal has led to the assignment of the space group Bb21m. wikipedia.org This suggests that the exact crystallographic parameters may be sensitive to the synthesis conditions. The crystallographic data for tengerite-(Y), serving as a proxy for this compound, are summarized in the table below.

| Crystallographic Parameter | Value for Tengerite-(Y) |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnnm or Bb21m |

| a-axis (Å) | 6.078 |

| b-axis (Å) | 9.157 |

| c-axis (Å) | 15.114 |

| Z (formula units per unit cell) | 4 |

Variability in Degree of Hydration and Stoichiometric Relationships

The general chemical formula for this compound is expressed as Tm₂(CO₃)₃·nH₂O, where 'n' represents the number of water molecules of hydration. mdpi.com For the rare earth carbonates that adopt the tengerite-type structure, the degree of hydration typically ranges from n=2 to n=3. wikipedia.org

The exact stoichiometry, particularly the water content, can be variable and is influenced by the conditions of synthesis and the ambient environment, such as temperature and humidity. This variability in hydration is a common feature among hydrated inorganic salts and can have a significant impact on their thermal stability and other physical properties.

Isostructural Analogues within the Rare Earth Carbonate Family

The hydrated normal carbonates of the rare earth elements form distinct series of isostructural compounds, a phenomenon largely governed by the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number across the lanthanide series. mdpi.com

The lighter rare earth elements, from lanthanum to neodymium, typically crystallize as octahydrates with the lanthanite structure. mdpi.com In contrast, the middle rare earth elements, from samarium through thulium, as well as yttrium, form di- or trihydrates that are isostructural with the mineral tengerite. mdpi.com Within this tengerite series, there is a predictable decrease in the unit cell parameters corresponding to the decreasing ionic radii of the rare earth cations. mdpi.com

| Rare Earth Element | Isostructural Carbonate Type |

|---|---|

| Samarium (Sm) | Tengerite-type |

| Gadolinium (Gd) | Tengerite-type |

| Dysprosium (Dy) | Tengerite-type |

| Holmium (Ho) | Tengerite-type |

| Erbium (Er) | Tengerite-type |

| Thulium (Tm) | Tengerite-type |

| Yttrium (Y) | Tengerite-type |

Advanced Diffraction Techniques for Structural Refinement (e.g., High-Temperature X-ray Diffraction)

Advanced diffraction techniques are instrumental in refining the structural details of materials under non-ambient conditions. High-Temperature X-ray Diffraction (HTXRD) is a powerful method for studying the thermal stability and decomposition pathways of hydrated compounds like this compound. By collecting diffraction patterns as the temperature is increased, HTXRD allows for the in-situ observation of phase transitions.

For a hydrated rare earth carbonate, an HTXRD experiment would typically reveal a series of structural changes. Initially, the loss of water molecules (dehydration) would be observed at elevated temperatures, leading to changes in the diffraction pattern and potentially the formation of an anhydrous carbonate phase. researchgate.net Upon further heating, the anhydrous carbonate would decompose, typically forming an intermediate oxycarbonate before finally yielding the rare earth oxide (in this case, thulium(III) oxide, Tm₂O₃) at higher temperatures. researchgate.net While specific HTXRD studies on this compound are not extensively documented, the general behavior of rare earth carbonates suggests this decomposition sequence. Rietveld refinement of the diffraction data collected at various temperatures can provide detailed information about the changes in lattice parameters, phase fractions, and crystallite size during these transformations. researchgate.netresearchgate.net

Microstructural Analysis and Lattice-Scale Imaging

For a more detailed examination at the nanoscale, Transmission Electron Microscopy (TEM) is employed. researchgate.netmdpi.com High-resolution TEM (HRTEM) can achieve lattice-scale imaging, allowing for the direct visualization of the crystalline lattice planes. This can be used to confirm the crystallinity of the material, identify crystal defects, and study the interfaces between different crystalline domains. While specific studies applying these advanced imaging techniques to this compound are limited, the characterization of other synthetic carbonates demonstrates the utility of these methods in providing a comprehensive understanding of the material's structure from the micro- to the nano-scale. researchgate.netmdpi.com

Thermal Decomposition Pathways and Thermochemical Analysis of Thulium Carbonate Hydrate

The thermal decomposition of thulium carbonate hydrate (B1144303), like other rare earth carbonates, is a multi-stage process involving dehydration, partial decarbonation, and final conversion to the oxide. The study of these transformations provides critical insights into the material's stability and the nature of its intermediate phases.

Spectroscopic and Compositional Characterization of Thulium Carbonate Hydrate

Vibrational Spectroscopy for Identification of Functional Groups (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive method for identifying the functional groups within a molecule. ufop.br For thulium carbonate hydrate (B1144303), these techniques confirm the presence of carbonate (CO₃²⁻) and hydrate (H₂O) groups by detecting their characteristic vibrational modes.

The carbonate ion has four normal vibrational modes, which are active in either the infrared or Raman spectrum. actachemscand.org These include the symmetric C-O stretching mode (ν₁), the out-of-plane deformation (ν₂), the asymmetric C-O stretching mode (ν₃), and the in-plane OCO bending mode (ν₄). actachemscand.org The presence of water of hydration is typically identified by a broad absorption band in the FTIR spectrum between 3250 and 3650 cm⁻¹, corresponding to the O-H stretching vibrations. upi.edu

The specific frequencies of these vibrations can be influenced by factors such as the crystal structure and the mass of the cation (in this case, thulium). ucf.eduarizona.edu Raman spectroscopy is particularly effective for identifying the strong symmetric stretching mode (ν₁) of the carbonate group, which typically appears around 1060-1090 cm⁻¹. jm-derochette.beresearchgate.net

Table 1: Characteristic Vibrational Modes in Thulium Carbonate Hydrate

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Carbonate (CO₃²⁻) | ν₁ (Symmetric Stretch) | 1060 - 1090 | Raman researchgate.net |

| ν₂ (Out-of-Plane Bend) | 840 - 880 | FTIR researchgate.net | |

| ν₃ (Asymmetric Stretch) | 1415 - 1500 | FTIR ufop.brresearchgate.net | |

| ν₄ (In-Plane Bend) | 680 - 740 | FTIR, Raman ufop.br | |

| Hydrate (H₂O) | O-H Stretch | 3250 - 3650 | FTIR upi.edu |

High-Precision Elemental and Impurity Analysis (ICP-MS, GDMS, XRF)

To meet the stringent purity requirements for its applications, this compound is analyzed using high-precision elemental techniques capable of detecting trace and ultra-trace impurities. eag.comstanfordmaterials.com The primary methods for this purpose are Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Glow Discharge Mass Spectrometry (GDMS), and X-ray Fluorescence (XRF).

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used for the quantitative analysis of rare earth elements (REEs) and their impurities. analytik-jena.comanalytik-jena.ru It can detect elements at concentrations down to the parts-per-billion (ppb) or even parts-per-quadrillion (ppq) range. analytik-jena.comnih.gov This makes ICP-MS indispensable for verifying the purity of highly refined rare earth products and quantifying non-REE contaminants that could adversely affect material performance. analytik-jena.comdoe.gov

Glow Discharge Mass Spectrometry (GDMS) is another powerful tool for the direct chemical analysis of solid inorganic materials. eag.com It is known for its high sensitivity across the entire periodic table, capable of determining impurity levels from the sub-ppb range up to the percent level. northernanalyticallab.com GDMS is particularly useful for the purity certification of advanced materials, providing a full survey of elemental composition with minimal matrix effects. eag.comeag.com High-purity materials are often certified up to 99.99999% (7N) using this method. eag.comcanada.ca

X-ray Fluorescence (XRF) is a non-destructive analytical technique used for the elemental analysis of a wide range of materials, including REE-containing geological samples and industrial products. evidentscientific.comrigaku.com While generally less sensitive than ICP-MS or GDMS, XRF is a rapid and cost-effective method for confirming the presence of major elements and quantifying minor constituents without complex sample preparation. rigaku.comresearchgate.net It is often used for process control and preliminary assessment of material composition. evidentscientific.commdpi.com

Table 2: Elemental Analysis Techniques for this compound

| Technique | Primary Application | Key Advantages | Typical Purity Level Verified |

|---|---|---|---|

| ICP-MS | Quantitative trace and ultra-trace impurity analysis. nih.gov | Extremely high sensitivity (ppb-ppq levels), multi-element capability. analytik-jena.com | >99.99% (4N) |

| GDMS | Full survey bulk elemental analysis of high-purity solids. eag.comnorthernanalyticallab.com | Direct solid analysis, high sensitivity for most elements, minimal matrix effects. eag.comcanada.ca | Up to 99.99999% (7N) canada.ca |

| XRF | Major and minor element composition verification. rigaku.com | Rapid, non-destructive, minimal sample preparation. researchgate.net | ≥99% (2N) stanfordmaterials.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Integrity

While less common than vibrational spectroscopy for routine analysis of inorganic salts, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for investigating the local chemical environment and structural integrity of materials like this compound. Specifically, ¹³C NMR can be used to probe the carbonate groups within the compound.

Research on other inorganic carbonates has demonstrated that solid-state ¹³C NMR is an effective tool for distinguishing between different carbonate mineral phases, such as anhydrous, hydrated, and hydroxylated forms. nih.govwpmucdn.com The isotropic chemical shift and the chemical shift anisotropy (CSA) provide detailed information about the crystallographic environment of the carbon atoms. wpmucdn.com This allows for the identification of different polymorphs or hydration states within a single sample. nih.govtandfonline.com

For this compound, ¹³C NMR can verify the presence and consistency of the carbonate environment. The appearance of multiple, distinct resonances could indicate the presence of different hydrated phases or impurities. Furthermore, techniques like ¹³C{¹H} cross-polarization (CP/MAS) can selectively enhance the signals of carbon atoms near protons, confirming the proximity of carbonate ions and water molecules and helping to distinguish between hydrated and anhydrous phases. tandfonline.comacs.org

Table 3: Application of ¹³C Solid-State NMR for this compound Analysis

| NMR Experiment | Information Obtained | Significance for Purity and Structure |

|---|---|---|

| ¹³C MAS | Isotropic chemical shifts of carbonate carbons. wpmucdn.com | Identifies distinct crystallographic environments; can distinguish between different phases or polymorphs. nih.govtandfonline.com |

| Static ¹³C | Chemical Shift Anisotropy (CSA) lineshapes. wpmucdn.com | Provides information on the local symmetry of the carbonate ion sites. nih.gov |

| ¹³C{¹H} CP/MAS | Enhances signals of carbons near protons (H₂O). acs.org | Confirms hydration and the structural relationship between carbonate and water molecules. tandfonline.com |

Solution Chemistry and Environmental Geochemistry of Thulium Carbonate Complexes

Aqueous Speciation and Complexation of Thulium Ions

In aqueous solutions, the trivalent thulium ion (Tm³⁺) is the most stable state. wikipedia.org The Tm³⁺ ion is surrounded by nine water molecules, forming the hydrated ion [Tm(OH₂)₉]³⁺. wikipedia.org The speciation of thulium in natural waters is significantly influenced by pH and the presence of various ligands.

In the presence of carbonate ions (CO₃²⁻), thulium forms a series of carbonate complexes. The formation and stability of these complexes are crucial in understanding the mobility and bioavailability of thulium in aquatic environments. The speciation of dissolved carbon in water is pH-dependent, with bicarbonate (HCO₃⁻) and carbonate ions becoming more prevalent at higher pH levels. This, in turn, influences the formation of thulium-carbonate complexes.

The primary thulium carbonate species expected in solution include Tm(CO₃)⁺, Tm(CO₃)₂⁻, and potentially neutral species like Tm₂(CO₃)₃(aq). The relative abundance of these species is a function of both pH and the total dissolved carbonate concentration.

Stability Constants and Formation Thermodynamics of Thulium-Carbonate Complexes in Solution

The stability of metal-ligand complexes in solution is quantified by stability constants (also known as formation constants). wikipedia.org These equilibrium constants describe the strength of the interaction between a metal ion and ligands to form a complex. wikipedia.org For thulium-carbonate complexes, the stepwise formation can be represented by the following equilibria:

Tm³⁺ + CO₃²⁻ ⇌ Tm(CO₃)⁺

Tm(CO₃)⁺ + CO₃²⁻ ⇌ Tm(CO₃)₂⁻

| Equilibrium Reaction | Stepwise Stability Constant | Overall Stability Constant |

|---|---|---|

| Tm³⁺ + CO₃²⁻ ⇌ Tm(CO₃)⁺ | K₁ | β₁ = K₁ |

| Tm(CO₃)⁺ + CO₃²⁻ ⇌ Tm(CO₃)₂⁻ | K₂ | β₂ = K₁ * K₂ |

The thermodynamic properties of complex formation, including the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide further insight into the nature of the bonding and the driving forces for complexation. These parameters are related by the equation:

ΔG = ΔH - TΔS = -RTlnβ

where R is the gas constant and T is the temperature in Kelvin. The determination of these thermodynamic parameters allows for the prediction of complex stability under various environmental conditions.

Modeling of Thulium Carbonate Behavior in Natural Aquatic Systems

Geochemical modeling is a powerful tool used to predict the speciation, solubility, and transport of elements in natural aquatic systems. These models utilize thermodynamic data, such as stability constants, to calculate the distribution of chemical species under a given set of conditions (e.g., pH, temperature, pressure, and bulk chemical composition).

For thulium in carbonate-rich waters, geochemical models can predict the concentrations of free Tm³⁺ ions and various thulium-carbonate complexes. This information is critical for assessing the potential mobility and bioavailability of thulium. The models can simulate processes such as mineral dissolution and precipitation, adsorption onto mineral surfaces, and complexation with dissolved ligands.

The accuracy of these models is highly dependent on the quality and completeness of the thermodynamic database used. Therefore, ongoing experimental research to determine precise stability constants and other thermodynamic parameters for thulium-carbonate complexes is essential for improving the predictive capabilities of these models.

Rare Earth Element and Yttrium (REY) Geochemistry in Carbonate Systems

The distribution patterns of Rare Earth Elements and Yttrium (REY) in carbonate rocks are valuable tools for reconstructing past depositional environments. researchgate.net The relative abundances of REY, when normalized to a standard (like chondrite or shale), can reveal information about the source of the elements, the redox conditions of the water, and diagenetic processes. researchgate.net

Thulium, as a heavy rare earth element (HREE), plays a role in these patterns. Carbonate minerals can incorporate REEs into their crystal lattices, preserving a chemical signature of the fluid from which they precipitated. researchgate.net For example, marine carbonates often exhibit a depletion in light REEs (LREEs) and an enrichment in HREEs. researchgate.net Variations in these patterns can indicate changes in sea level, oceanic circulation, and terrestrial input over geological time.

The incorporation of thulium into the crystal lattice of carbonate minerals, such as calcite (CaCO₃) and dolomite (B100054) (CaMg(CO₃)₂), is a key process in the geological cycling of this element. researchgate.net The trivalent thulium ion (Tm³⁺) can substitute for the divalent calcium ion (Ca²⁺) in the mineral structure. researchgate.net

The efficiency of this incorporation is described by a partition coefficient (D), which is the ratio of the concentration of the trace element in the solid phase to its concentration in the aqueous phase. The value of D for thulium in calcite is influenced by factors such as temperature, pressure, pH, and the presence of other ions in the solution. Understanding these factors is crucial for accurately interpreting the thulium content of ancient carbonate rocks.

In addition to incorporation into the crystal lattice, the distribution of thulium in carbonate systems is also controlled by adsorption and desorption processes at the mineral-water interface. Adsorption is the accumulation of ions or molecules on the surface of a solid.

Thulium ions can be adsorbed onto the surfaces of carbonate minerals, a process that can be influenced by the pH of the solution and the surface charge of the mineral. This adsorbed thulium can later be desorbed back into the aqueous phase or become incorporated into the mineral during subsequent crystal growth.

Remobilization refers to the processes that release previously immobilized elements back into the environment. In carbonate systems, changes in environmental conditions, such as a decrease in pH, can lead to the dissolution of carbonate minerals and the release of incorporated thulium. This can lead to a redistribution of thulium within the geological system.

Advanced Materials Applications and Research Prospects of Thulium Carbonate Hydrate

Precursor Material for Thulium Oxide (Tm₂O₃) Synthesis

Thulium carbonate hydrate (B1144303) is a key starting material for producing thulium oxide (Tm₂O₃), a pale green, thermally stable rare earth oxide. samaterials.comamericanelements.comstanfordmaterials.com The conversion is typically achieved through thermal decomposition, or calcination, where the hydrated carbonate is heated at high temperatures. smolecule.com This process begins at temperatures above 300°C, yielding thulium oxide and releasing carbon dioxide and water. samaterials.comstanfordmaterials.com The resulting Tm₂O₃ is a highly insoluble and stable compound, making it suitable for a wide array of high-performance applications in optics, ceramics, and electronics. americanelements.comstanfordmaterials.com Other methods to synthesize thulium oxide include the sol-gel process, hydrothermal synthesis, and precipitation from thulium salts. smolecule.comstanfordmaterials.com

| Property | Value |

| Chemical Formula | Tm₂O₃ |

| Appearance | Pale green powder/crystals |

| Density | 8.6 g/cm³ stanfordmaterials.comaemree.com |

| Melting Point | 2,341 °C stanfordmaterials.comaemree.com |

| Boiling Point | 3,945 °C stanfordmaterials.comaemree.com |

| Crystal Structure | Cubic stanfordmaterials.com |

Development of Thulium-Doped Laser Crystals and Fibers

Thulium oxide derived from thulium carbonate hydrate is a critical dopant for solid-state lasers, particularly in thulium-doped fiber lasers (TDFLs). stanfordmaterials.comaemree.com These lasers operate in the eye-safe, short-wave infrared region around 2 μm (1.9 µm to 2.2 µm). samaterials.comexail.comspie.org This specific wavelength is highly absorbed by water, making it exceptionally effective for the superficial ablation of tissue with minimal coagulation depth, which is attractive for laser-based surgery. stanfordmaterials.comaemree.comsamaterials.com

| Feature | Description |

| Operating Wavelength | ~2 μm (eye-safe region) samaterials.comspie.org |

| Key Advantage | High absorption by water, enabling precise tissue ablation. stanfordmaterials.comaemree.com |

| Efficiency Mechanism | "Two-for-one" cross-relaxation process enhances quantum efficiency. spie.orgfocenter.com |

| Applications | Laser surgery, materials processing, LiDAR, military countermeasures. focenter.commdpi.comscience.gov |

Engineering of Advanced Ceramics with Enhanced Properties

Thulium oxide is utilized as a dopant in the manufacturing of advanced ceramic materials to improve their optical, thermal, and magnetic properties. samaterials.comstanfordmaterials.comstanfordmaterials.com Its high thermal stability and resistance to thermal shock make it a valuable component in ceramics designed for high-temperature environments, such as furnace components and thermal shielding in the aerospace industry. stanfordmaterials.com As a dopant, Tm₂O₃ can enhance the performance of high-performance ceramics for specialized applications in electronics and structural components. americanelements.comstanfordmaterials.com The incorporation of thulium oxide can modify the ceramic's properties to meet specific functional requirements. samaterials.com

Fabrication of Phosphors and Luminescent Materials

This compound is a precursor for materials used in phosphors and luminescent applications. samaterials.comstanfordmaterials.com Thulium-doped materials are known for their ability to emit blue light upon excitation. americanelements.com This property is essential in the production of blue-emitting phosphors for display technologies and specialized lighting. samaterials.comstanfordmaterials.comsamaterials.com

Rare earth luminescent materials are valued for their ability to convert energy from sources like UV light or electron beams into visible light. samaterials.comphosphor-technology.com Research into thulium-doped phosphors explores their use in mercury-free fluorescent lamps and plasma display panels. cambridge.orgresearchgate.net Scientists study the VUV (vacuum ultraviolet) excitation of Tm³⁺ ions in various host crystals to optimize quantum efficiency and luminescence for next-generation lighting and displays. cambridge.orgresearchgate.net

Novel Optical Coatings and Specialty Glass Formulations

Thulium oxide is incorporated into specialty glass and optical coatings to alter their refractive index and transmission properties. stanfordmaterials.com Its unique optical characteristics are leveraged in the manufacturing of materials for optoelectronic devices. stanfordmaterials.com In glass formulations, such as tellurite glasses, thulium doping is explored for applications in mid-infrared fiber lasers. researchgate.netmdpi.com The addition of thulium can enhance the optical properties of the glass, making it suitable for specific laser and optical filtering applications. optica.org These materials are crucial for developing advanced optical components that require precise light manipulation. stanfordmaterials.com

Catalytic Roles of this compound and Derived Materials

Both this compound and its derivative, thulium oxide, exhibit potential in the field of catalysis. alfachemic.com Thulium oxide's chemical stability makes it a candidate for use as a catalyst in organic synthesis. stanfordmaterials.com

Incorporation into Heterogeneous Catalytic Systems

Thulium-based materials have been investigated for their role in heterogeneous catalysis. Thulium oxide can act as a basic anhydride, allowing it to react with acids, and it can also participate in redox reactions with strong reducing agents, which has implications for its catalytic use. smolecule.com

A notable area of research involves the development of metal-organic frameworks (MOFs) incorporating thulium. For instance, a robust, nanoporous thulium-organic framework featuring a planar tetranuclear {Tm₄} cluster has been synthesized. rsc.org This material demonstrated high selective catalytic activity for the cycloaddition of CO₂ with epoxides under gentle conditions, showcasing its potential as a stable and recyclable catalyst for chemical CO₂ fixation. rsc.org The catalytic performance is attributed to the framework's nanoscale channels and rich bifunctional active sites. rsc.org

Design of Thulium-Containing Layered Double Hydroxides for Catalysis

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of materials with positively charged brucite-like layers and intercalated anions and water molecules. mdpi.com Their compositional flexibility and high dispersion of metal cations make them excellent candidates for catalyst precursors. rsc.org The incorporation of rare earth elements, such as thulium, into the LDH structure is a promising area of research due to the unique catalytic and electronic properties these elements impart. mdpi.com

Recent research has demonstrated the successful synthesis of thulium-containing LDHs. mdpi.com One study reported the synthesis of nickel-aluminum LDHs doped with thulium cations for the first time, using a coprecipitation method followed by hydrothermal treatment. mdpi.com This method ensures the incorporation of thulium ions into the layered structure. The presence of thulium within the LDH framework was confirmed by energy-dispersive X-ray spectrometry, leading to the development of novel materials with potential applications in heterogeneous catalysis. mdpi.com

The general formula for LDHs is [M(II)₁₋ₓ M(III)ₓ (OH)₂]ˣ⁺ [Aⁿ⁻ₓ/ₙ·yH₂O]ˣ⁻, where M(II) and M(III) are divalent and trivalent metal cations, respectively, and Aⁿ⁻ is an n-charged anion. mdpi.com The specific composition of the synthesized thulium-doped LDH highlights the precise control achievable in designing these catalytic materials.

The catalytic activity of LDHs is often enhanced after thermal treatment, which transforms them into finely dispersed mixed metal oxides. researchgate.net These oxides possess a high surface area and basic sites that are crucial for various catalytic reactions. The incorporation of thulium is expected to modify the electronic properties and thermal stability of these mixed oxides, potentially leading to enhanced performance in reactions such as oxidation, hydrogenation, and environmental catalysis. rsc.orgnih.gov

Research and Development as a Source Material for Other Thulium Compounds

This compound serves as a crucial and convenient intermediate in the production of high-purity thulium compounds for a variety of advanced applications. samaterials.com Its utility stems from its predictable reactivity and decomposition pathways, which allow for the synthesis of other thulium salts and, most notably, thulium oxide (Tm₂O₃). stanfordmaterials.comamericanelements.com

The primary method for converting this compound to thulium oxide is through thermal decomposition, or calcination. americanelements.com When heated, the compound becomes thermally unstable and decomposes to yield thulium oxide, a highly valuable material used in lasers, advanced ceramics, and electronic components. samaterials.comstanfordmaterials.com This decomposition process typically begins at temperatures above 300°C. samaterials.comstanfordmaterials.com

Furthermore, this compound readily reacts with dilute mineral acids. samaterials.comamericanelements.com This reaction results in the formation of the corresponding thulium salts while releasing carbon dioxide. This chemical reactivity provides a straightforward route for synthesizing a range of thulium compounds, such as thulium nitrate or thulium chloride, which are used in phosphors, specialty glass, and as dopants in fiber amplifiers. samaterials.comsamaterials.co.uk

Exploratory Applications in Environmental Technologies (e.g., Adsorbents, Catalytic Converters for Pollutants)

While direct applications of this compound in environmental technologies are still in the exploratory phase, the properties of thulium-containing materials derived from it suggest significant potential. Research into rare earth elements for environmental remediation provides a basis for investigating thulium's role in areas such as pollutant adsorption and catalytic conversion.

Adsorbents: Materials derived from LDHs, including those containing rare earth elements, are being explored for wastewater cleanup due to their layered structure and anion-exchange capabilities. mdpi.comnih.gov Thulium-containing LDHs, synthesized from thulium precursors, could potentially be developed into selective adsorbents for removing anionic pollutants from industrial wastewater. The high surface area and tunable properties of mixed metal oxides obtained from the calcination of these LDHs could also be leveraged for the adsorption of heavy metals and organic micropollutants. nih.gov

Catalytic Converters: Modern three-way catalytic converters primarily use platinum-group metals (platinum, palladium, and rhodium) to convert toxic emissions like nitrogen oxides (NOx), carbon monoxide (CO), and unburned hydrocarbons into less harmful substances. chemrxiv.orgresearchgate.net However, there is ongoing research into alternative materials to reduce costs and improve efficiency. Rare earth oxides, such as cerium oxide, are already widely used as promoters in catalytic converters to enhance thermal stability and oxygen storage capacity. researchgate.net Thulium oxide, derived from this compound, possesses stable thermal and optical properties that could make it a candidate for investigation as a dopant or promoter in these systems. stanfordmaterials.com Its incorporation could potentially enhance the catalytic activity and durability of the primary catalysts, representing a promising avenue for future research and development in emissions control technology. azom.com

Q & A

Q. How can high-purity thulium carbonate hydrate be synthesized, and what steps ensure reproducibility?

- Methodological Answer : Synthesis typically involves dissolving thulium oxide (Tm₂O₃) in dilute nitric acid to form Tm(NO₃)₃, followed by precipitation with ammonium carbonate under controlled pH (6–7). Critical steps include:

- Using ultra-high-purity Tm₂O₃ (>99.95%) to minimize impurities .

- Slow addition of ammonium carbonate to avoid rapid nucleation, which can trap impurities .

- Characterization via elemental analysis (ICP-MS) and FT-IR to confirm carbonate coordination and hydration states .

Reproducibility requires strict control of temperature (25°C ± 1°C) and inert atmosphere (N₂/Ar) to prevent oxidation or hydrolysis .

Q. What analytical techniques are essential for characterizing this compound’s purity and composition?

- Methodological Answer :

- Elemental Analysis : ICP-MS or EDS to verify Tm:CO₃²⁻ stoichiometry and detect trace metals (e.g., Fe, Al) .

- Thermogravimetric Analysis (TGA) : Quantify hydration states (xH₂O) by measuring mass loss between 100–300°C .

- FT-IR Spectroscopy : Identify carbonate vibrational modes (e.g., ν₃ asymmetric stretch at ~1,450 cm⁻¹) and hydration bands (~3,400 cm⁻¹) .

- XRD : Compare with reference patterns (e.g., ICDD PDF-4+ database) to confirm crystallinity and phase purity .

Q. How does hydration state (xH₂O) influence the stability of this compound?

- Methodological Answer : Hydration state affects thermal and chemical stability:

- Thermal Stability : Higher hydration (e.g., x ≥ 5) lowers decomposition onset temperature (observed via TGA), with Tm₂(CO₃)₃·5H₂O decomposing to Tm₂O₃ at ~400°C versus ~600°C for lower hydrates .

- Chemical Reactivity : Hydrated forms dissolve more readily in weak acids (e.g., acetic acid) due to lattice destabilization. Stability studies should include dynamic vapor sorption (DVS) to assess hygroscopicity under varying humidity .

Advanced Research Questions

Q. What structural insights can be gained from advanced spectroscopic studies of Tm₂(CO₃)₃·xH₂O?

- Methodological Answer :

- X-ray Absorption Spectroscopy (XAS) : Probe Tm³⁺ coordination geometry (e.g., octahedral vs. trigonal prismatic) using EXAFS and XANES. Compare with Tm-acetate hydrates (e.g., Tm(C₂H₃O₂)₃·4H₂O) to identify ligand-field effects .

- Photoluminescence (PL) : Tm³⁺ exhibits valence-dependent PL (e.g., ⁶H₅/₂ → ⁶H₁₃/₂ transitions at ~800 nm). Valence states can be confirmed via PL quenching experiments under oxidizing/reducing conditions .

Q. How can computational methods predict the thermodynamic stability of thulium carbonate hydrates?

- Methodological Answer :

- Density Functional Theory (DFT) : Model hydration energies and CO₃²⁻ binding affinities. Use software like VASP or Gaussian with Tm³⁺ pseudopotentials and solvent continuum models (e.g., COSMO) .

- Phase Diagrams : Construct using CALPHAD methods, incorporating experimental decomposition data (e.g., Tm₂O₃ formation from TGA/DSC) .

Q. What strategies resolve contradictions in reported decomposition pathways of Tm₂(CO₃)₃·xH₂O?

- Methodological Answer : Discrepancies often arise from synthesis conditions or characterization limitations. A robust approach includes:

- Multi-Technique Validation : Combine in-situ XRD (to track phase changes) with evolved gas analysis (EGA-MS) during TGA to identify gaseous products (e.g., CO₂, H₂O) .

- Controlled Atmosphere Studies : Compare decomposition under O₂ vs. N₂ to assess oxidation effects on intermediate phases .

Q. How can this compound be applied in advanced materials research?

- Methodological Answer :

- Precursor for Tm-Doped Ceramics : Calcination yields ultrafine Tm₂O₃ nanoparticles (mean size ≤15 nm) for optical or magnetic materials .

- Template for MOFs : Use carbonate ligands to synthesize Tm-based frameworks with erbium/yttrium analogs, characterized by single-crystal XRD and BET surface area analysis .

Data Presentation and Reproducibility Guidelines

- Experimental Documentation : Follow Beilstein Journal guidelines for clarity:

- Report synthesis parameters (pH, temperature, stirring rate) in tabular form .

- Include raw spectral data (e.g., XRD patterns, FT-IR peaks) in supplementary materials with metadata (instrument settings, calibration standards) .

- Critical Analysis : Discuss limitations (e.g., hydration variability in ambient conditions) and propose mitigation strategies (e.g., glovebox synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。